5-(Pentadeca-8,11,14-trien-1-yl)resorcinol
Overview
Description
Cardol triene is a phenolic compound derived from cashew nut shell liquid. It is characterized by its unique structure, which includes an 8-cis, 11-cis-pentadeca-8, 11, 14-trien-1-yl substituent at the 5-position of a resorcinol ring
Scientific Research Applications
Cardol triene has shown promising applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has demonstrated significant anti-dengue activity by targeting the kl loops of dengue envelope proteins, preventing cellular pH-dependent fusion . This makes it a potential candidate for the development of anti-dengue inhibitors. Additionally, cardol triene has been found to have schistosomicidal activity, effectively killing Schistosoma mansoni worms
Mechanism of Action
Target of Action
The primary target of 5-(Pentadeca-8,11,14-trien-1-yl)resorcinol is the enzyme 5-pentadecatrienyl resorcinol O-methyltransferase . This enzyme is part of the biosynthetic pathway of the phytotoxin sorgoleone .
Mode of Action
The compound interacts with its target enzyme, 5-pentadecatrienyl resorcinol O-methyltransferase, by serving as a substrate. The enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to this compound, producing (8Z,11Z)-5-(pentadeca-8,11,14-trien-1-yl)resorcinol-3-methyl ether .
Biochemical Pathways
The biochemical pathway affected by this compound is the biosynthesis of the phytotoxin sorgoleone
Result of Action
It is known to be involved in the biosynthesis of the phytotoxin sorgoleone , which suggests that it may have a role in plant defense mechanisms.
Biochemical Analysis
Biochemical Properties
5-(Pentadeca-8,11,14-trien-1-yl)resorcinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme 5-pentadecatrienyl resorcinol O-methyltransferase, which catalyzes the methylation of this compound . This interaction is crucial for the biosynthesis of certain phytotoxins, such as sorgoleone, which exhibit broad-spectrum inhibitory activity against various weed species .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to alterations in cellular function, potentially impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, its interaction with 5-pentadecatrienyl resorcinol O-methyltransferase results in the methylation of the compound, which is a critical step in the biosynthesis of certain phytotoxins . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over extended periods or under specific environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or inhibition of specific biochemical pathways . At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological processes . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can influence the compound’s overall biological activity and its effects on metabolic flux and metabolite levels . The interaction with 5-pentadecatrienyl resorcinol O-methyltransferase is a key step in the biosynthesis of certain phytotoxins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are essential for understanding the compound’s overall biological activity and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and its role in various cellular processes .
Preparation Methods
Cardol triene is typically isolated from cashew nut shell liquid, which is a byproduct of the cashew industry. The extraction process involves the use of solvents such as benzene, toluene, petroleum hydrocarbons, or alcohols . The separation of cardol triene from other components in the cashew nut shell liquid can be achieved through flash column chromatography, which is a sustainable and cost-effective method . This method allows for the isolation of cardol triene with high purity and reproducibility.
Chemical Reactions Analysis
Cardol triene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its competitive and irreversible inhibition of mushroom tyrosinase, with an IC50 value of 22.5 µM . Additionally, cardol triene has been used as a starting material for the synthesis of bis-benzoxazines . The compound’s phenolic hydroxyl groups and unsaturated alkenyl side chain make it a versatile reactant in organic synthesis.
Comparison with Similar Compounds
Cardol triene is structurally similar to other phenolic compounds derived from cashew nut shell liquid, such as anacardic acid and cardanol . cardol triene is unique due to its higher degree of unsaturation in the hydrocarbon tail, which contributes to its distinct biological activities. For example, while anacardic acid and cardanol also exhibit anti-dengue activity, cardol triene has shown the highest therapeutic index among these compounds . This uniqueness makes cardol triene a valuable compound for further research and development.
Similar Compounds
- Anacardic acid
- Cardanol
- Cardol
These compounds share similar structural features but differ in their degree of unsaturation and specific biological activities .
Properties
IUPAC Name |
5-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h2,4-5,7-8,16-18,22-23H,1,3,6,9-15H2/b5-4-,8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXBEOHCOCMKAC-UTOQUPLUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC/C=C\C/C=C\CCCCCCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872873 | |
Record name | 5-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79473-24-8 | |
Record name | 5-(8Z,11Z)-8,11,14-Pentadecatrien-1-yl-1,3-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79473-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenediol, 5-(8Z,11Z)-8,11,14-pentadecatrienyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079473248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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